molecular formula C8H6F2O B3026535 (S)-2-(3,4-Difluorophenyl)oxirane CAS No. 1006376-63-1

(S)-2-(3,4-Difluorophenyl)oxirane

Cat. No.: B3026535
CAS No.: 1006376-63-1
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-QMMMGPOBSA-N
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Description

(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a three-membered oxirane ring and a difluorophenyl group

Scientific Research Applications

(S)-2-(3,4-Difluorophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral intermediate in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (S)-3,4-difluorostyrene using a chiral catalyst. The reaction conditions often include the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Difluorophenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation of the oxirane ring can lead to the formation of carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Conducted under anhydrous conditions with LiAlH4 in an ether solvent such as diethyl ether.

    Oxidation: Performed using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols.

    Reduction: Corresponding diols.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Difluorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Fluorophenyl)oxirane
  • (S)-2-(3,5-Difluorophenyl)oxirane
  • (S)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(S)-2-(3,4-Difluorophenyl)oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar epoxides.

Properties

CAS No.

1006376-63-1

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

(2R)-2-(3,4-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

UNJRFWWCCAHSRB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)F)F

SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

1006376-63-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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